2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. This compound is characterized by its complex structure, which includes a dichlorobenzamide moiety and a pyrido[1,2-a]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, imidazole derivatives show a broad range of chemical and biological properties , and indole derivatives possess various biological activities .
Biochemical Pathways
For example, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that imidazole, a compound with a similar structure, is highly soluble in water and other polar solvents , which may suggest good bioavailability for this compound.
Result of Action
Based on the biological activities of related compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemical Analysis
Biochemical Properties
The compound 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is known to interact with various enzymes and proteins These interactions play a crucial role in its biochemical reactions
Cellular Effects
This compound has been found to exhibit promising antimicrobial activity and anticancer properties It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of This compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one scaffold.
Amidation: The final step involves the coupling of the dichlorinated benzamide with the pyrido[1,2-a]pyrimidin-4-one core through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyrido[1,2-a]pyrimidin-4-one core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the pyrido[1,2-a]pyrimidin-4-one core can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, pyridine)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents
Properties
IUPAC Name |
2,4-dichloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-14(16(23)21-7-3-2-4-13(21)19-9)20-15(22)11-6-5-10(17)8-12(11)18/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLQLSWOLSNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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